β-Butyrolactone vs. γ-Butyrolactone: Monomer Reactivity Ratios in Cationic Copolymerization
In cationic copolymerization with BF₃·OEt₂ as catalyst, β-butyrolactone (β-BL) exhibits a higher monomer reactivity ratio than γ-butyrolactone (γ-BL), demonstrating its preferential incorporation into the growing copolymer chain [1]. The reactivity ratios indicate that β-BL is inherently more reactive in this copolymerization system, consistent with the greater ring strain of the four-membered β-lactone compared to the thermodynamically stable five-membered γ-lactone.
| Evidence Dimension | Monomer reactivity ratio (r) in cationic copolymerization |
|---|---|
| Target Compound Data | r(β-BL) = 0.58 |
| Comparator Or Baseline | γ-Butyrolactone: r(γ-BL) = 0.48 |
| Quantified Difference | Δr = +0.10 (21% higher reactivity ratio for β-BL) |
| Conditions | Bulk polymerization, BF₃·OEt₂ catalyst, room temperature |
Why This Matters
Higher reactivity ratio ensures β-BL preferentially incorporates during copolymer synthesis, enabling predictable control over copolymer composition when designing PHB-based materials with tailored properties.
- [1] Lee, C.W.; Urakawa, R.; et al. Copolymerization of γ-butyrolactone and β-butyrolactone. Macromol. Chem. Phys. 1997, 198(4), 1109-1120. View Source
